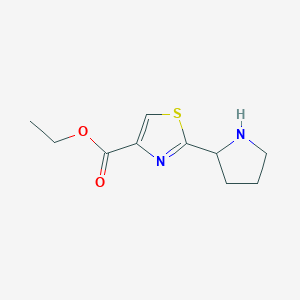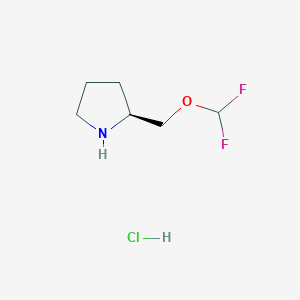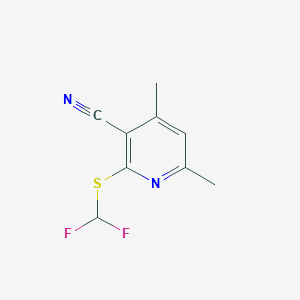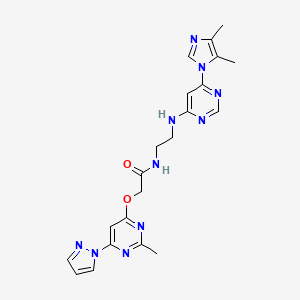![molecular formula C16H13NO4 B2807824 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9](/img/structure/B2807824.png)
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene-1,3-diol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form iodoisoxazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods. These methods are efficient and environmentally friendly, allowing for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The use of microwave irradiation significantly reduces reaction times and improves yields.
化学反应分析
Types of Reactions
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group and hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
作用机制
The mechanism of action of 4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPHLVGHWHKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2807741.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)




![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B2807753.png)
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2807755.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2807760.png)


